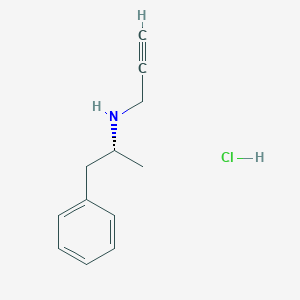
Desmethylselegiline hydrochloride
Overview
Description
Synthesis Analysis
Desmethylselegiline hydrochloride is synthesized as a metabolite of selegiline, which involves various chemical pathways. Its synthesis and analysis have been essential in understanding its structural configuration and potential applications in medicine. Studies have detailed the absolute configurations of desmethylselegiline hydrochloride, shedding light on its chemical synthesis and structural characteristics (Simon et al., 1998).
Molecular Structure Analysis
The molecular structure of desmethylselegiline hydrochloride has been determined through crystallographic studies, revealing its isostructural nature with other related compounds. These studies provide insights into its stereochemistry and molecular interactions, which are critical for its biological activity and pharmacological effects (Simon et al., 1998).
Chemical Reactions and Properties
Desmethylselegiline exhibits unique chemical reactions and properties, particularly in its interaction with monoamine oxidase B (MAO-B). As a metabolite of selegiline, it has shown to be an irreversible inhibitor of MAO-B in humans, demonstrating its potential therapeutic effects beyond its parent compound (Heinonen et al., 1997).
Scientific Research Applications
Neuroprotective Effects and Neurotrophic Factor Stimulation :
- Desmethylselegiline stimulates the synthesis of neurotrophic factors NGF, BDNF, and GDNF in cultured mouse astrocytes, indicating potential neuroprotective effects (Mizuta et al., 2000).
- It also offers protection against N-methyl-D-aspartate (NMDA)-induced cell death in the rat retina, suggesting its role in combating neurodegenerative damage (Takahata et al., 2003).
Monoamine Oxidase Inhibition :
- Desmethylselegiline itself is an irreversible inhibitor of monoamine oxidase type B in humans, which could make it a potential therapeutic agent for conditions like Parkinson's disease (Heinonen et al., 1997).
Pharmacokinetics and Metabolism :
- The pharmacokinetics of desmethylselegiline vary when taken with oral contraceptives, indicating a strong drug interaction with female sex steroids. This suggests that dosage adjustments may be necessary for women on oral contraceptives (Laine et al., 1999).
- A method for the simultaneous determination of selegiline and desmethylselegiline in human body fluids has been developed, which is vital for understanding the drug's disposition and metabolism (Kuriki et al., 2006).
Enantiomeric Configuration :
- The absolute configurations of desmethylselegiline and its p-fluoro derivative have been determined, which is important for understanding the structural basis of its activity and for developing new analogs (Simon et al., 1998).
properties
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZTCSJZCYCQS-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151139 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylselegiline hydrochloride | |
CAS RN |
115586-38-4 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
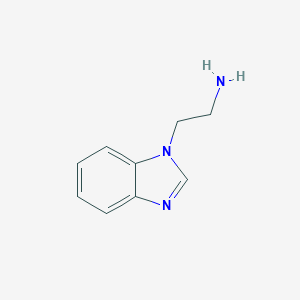
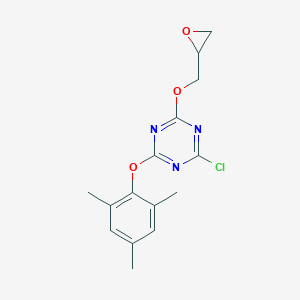
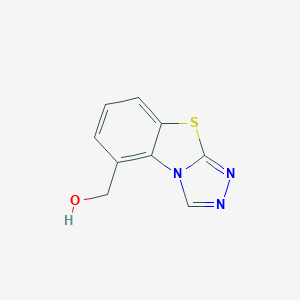
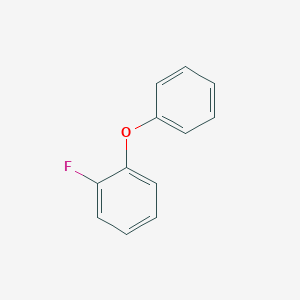
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
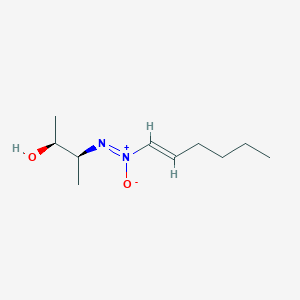
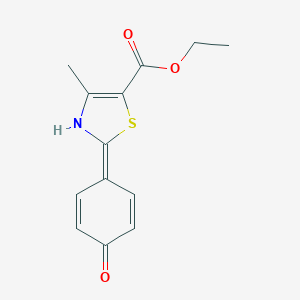
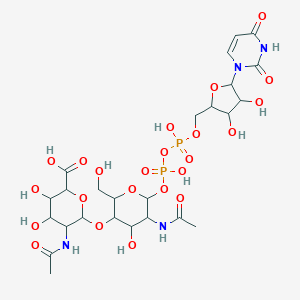
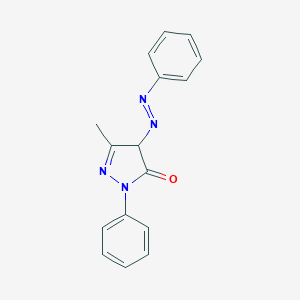
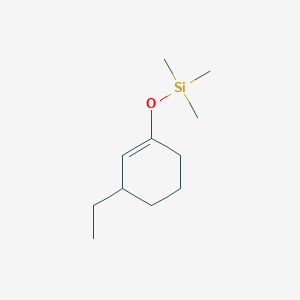
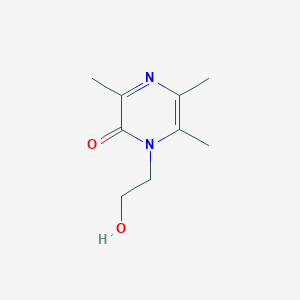
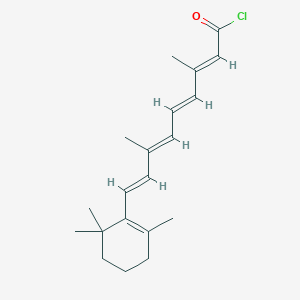
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)